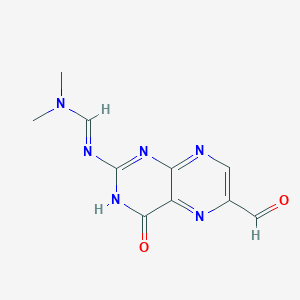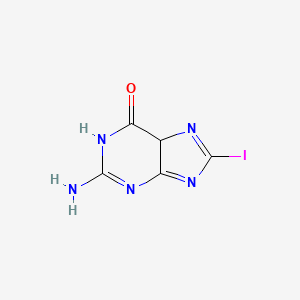
2-Amino-8-iodo-5,9-dihydropurin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-8-iodo-5,9-dihydropurin-6-one is a chemical compound with the molecular formula C5H4IN5O. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. This compound is notable for its unique structure, which includes an iodine atom, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-iodo-5,9-dihydropurin-6-one typically involves the iodination of a purine derivative. One common method includes the reaction of 2-amino-6-chloropurine with iodine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the selective iodination at the 8-position of the purine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar iodination techniques. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification methods such as recrystallization and chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-8-iodo-5,9-dihydropurin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions are typical, using reagents like aryl halides and bases.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-amino-8-azido-5,9-dihydropurin-6-one can be formed.
Oxidation Products: Oxidation can lead to the formation of this compound derivatives with higher oxidation states.
Coupling Products: Complex aromatic compounds with extended conjugation can be synthesized.
Wissenschaftliche Forschungsanwendungen
2-Amino-8-iodo-5,9-dihydropurin-6-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its unique structure.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-Amino-8-iodo-5,9-dihydropurin-6-one involves its interaction with molecular targets such as enzymes and nucleic acids. The iodine atom plays a crucial role in these interactions, potentially altering the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with DNA replication processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-6-chloropurine
- 2-Amino-8-bromopurine
- 2-Amino-6-iodopurine
Comparison
Compared to similar compounds, 2-Amino-8-iodo-5,9-dihydropurin-6-one is unique due to the position of the iodine atom, which significantly influences its chemical reactivity and biological activity. The presence of iodine at the 8-position makes it more reactive in substitution and coupling reactions compared to its 6-iodo counterpart. Additionally, its biological interactions may differ, providing distinct therapeutic potentials.
Eigenschaften
CAS-Nummer |
21323-46-6 |
|---|---|
Molekularformel |
C5H4IN5O |
Molekulargewicht |
277.02 g/mol |
IUPAC-Name |
2-amino-8-iodo-1,5-dihydropurin-6-one |
InChI |
InChI=1S/C5H4IN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h1H,(H3,7,8,9,10,11,12) |
InChI-Schlüssel |
BMZKHQGSDZCPHE-UHFFFAOYSA-N |
Kanonische SMILES |
C12C(=O)NC(=NC1=NC(=N2)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B13819431.png)
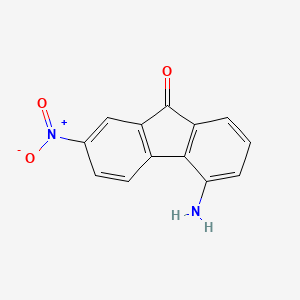
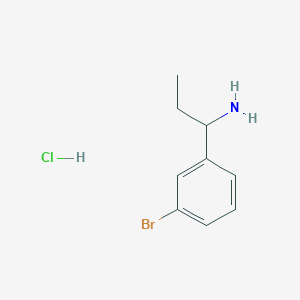

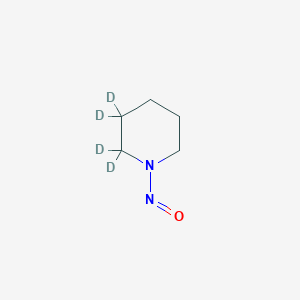

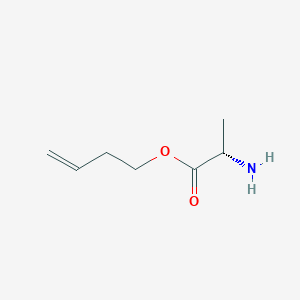
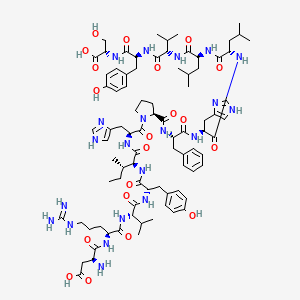
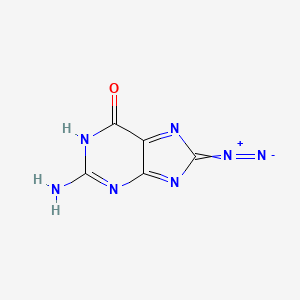
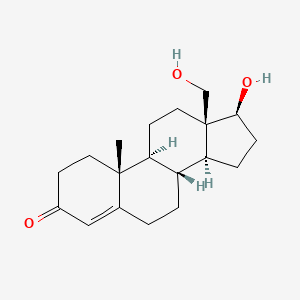
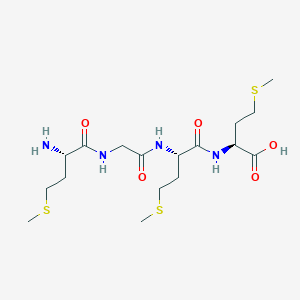
![3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole](/img/structure/B13819485.png)
